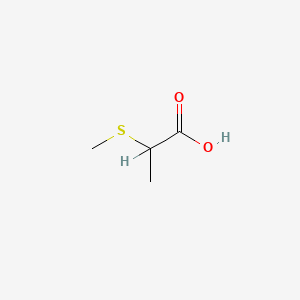

2-(methylthio)propanoic acid

Description

Contextualization within Organosulfur Chemistry and Aliphatic Carboxylic Acids

2-(methylthio)propanoic acid is fundamentally an organosulfur compound, a broad class of molecules characterized by the presence of a carbon-sulfur bond. jmchemsci.com These compounds are integral to medicinal and chemical science, playing substantial roles in organic synthesis and being prevalent in a vast array of biologically active and natural molecules. jmchemsci.com The thioether group (C-S-C) in this compound is a key feature, imparting specific chemical properties and reactivity. Thioethers are known for their effectiveness in various therapeutic areas and are supplementary parts of many biologically active molecules and antibiotics. jmchemsci.com

Simultaneously, the compound is classified as an aliphatic carboxylic acid. Carboxylic acids are ubiquitous in nature and are characterized by the presence of a carboxyl group (-COOH). rsc.org This functional group is a cornerstone of organic chemistry, known for its acidic properties and its ability to participate in a wide variety of chemical reactions. The combination of the thioether and carboxylic acid functionalities within a single, relatively small molecule makes this compound a versatile building block in organic synthesis.

Significance of Thioether-Containing Carboxylic Acids in Contemporary Academic Research

The broader class of thioether-containing carboxylic acids, to which this compound belongs, holds considerable significance in modern scientific research. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active agents. The presence of both a nucleophilic sulfur atom and an electrophilic carbonyl carbon, along with the acidic proton of the carboxyl group, allows for a diverse range of chemical transformations.

Recent research has highlighted the importance of developing new synthetic methods to access these molecules. For instance, the generation of thioesters through the thioesterification of carboxylic acids is of significant synthetic value due to the wide availability of carboxylic acids and the extensive applications of thioesters. researchgate.net Furthermore, the development of methods for the direct conversion of carboxylic acids to thiols using elemental sulfur underscores the drive to utilize abundant and readily available starting materials in organic synthesis. chemrxiv.org

From a biological perspective, thioether-containing compounds are involved in crucial metabolic pathways. For example, 3-(methylthio)propionic acid, an isomer of the title compound, is an intermediate in methionine metabolism. medchemexpress.com Research into such compounds can provide insights into fundamental biochemical processes and may lead to the development of new therapeutic strategies. The study of thioether oxidation to sulfoxides, a reaction in which carboxylic acid anions can play a catalytic role, is another area of active investigation, with implications for understanding biological redox processes and for developing new catalytic systems. acs.org

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted, primarily focusing on its utility as a synthetic precursor and its potential biological activities. While extensive research on this specific molecule is still emerging, the existing literature points towards several key trajectories.

One major area of investigation is its application in the synthesis of novel heterocyclic compounds and other complex organic structures. The bifunctional nature of this compound makes it an attractive starting material for constructing molecules with potential applications in medicinal chemistry and materials science.

Additionally, given the biological relevance of related thioether carboxylic acids, there is growing interest in the metabolic fate and potential bioactivity of this compound itself. Studies on its interaction with biological systems could reveal novel pharmacological properties or elucidate its role in endogenous metabolic pathways. The investigation of compounds like 2-[(N-decylcarbamoyl)methylthio]propanoic acid, a derivative of propanoic acid, highlights the exploration of the biological activities of such modified carboxylic acids. nih.gov

The physical and chemical properties of this compound are also a subject of fundamental research, providing essential data for its application in various chemical processes.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

| CAS Number | 58809-73-7 |

Structure

3D Structure

Propriétés

Numéro CAS |

33178-97-1 |

|---|---|

Formule moléculaire |

C4H8O2S |

Poids moléculaire |

120.17 g/mol |

Nom IUPAC |

(2R)-2-methylsulfanylpropanoic acid |

InChI |

InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1 |

Clé InChI |

SBJPKUSFMZKDRZ-GSVOUGTGSA-N |

SMILES |

CC(C(=O)O)SC |

SMILES isomérique |

C[C@H](C(=O)O)SC |

SMILES canonique |

CC(C(=O)O)SC |

Autres numéros CAS |

58809-73-7 |

Origine du produit |

United States |

Synthetic Methodologies for 2 Methylthio Propanoic Acid and Its Derivatives

Derivatization Strategies for Structural Modification

The carboxylic acid and the thioether functionalities of 2-(methylthio)propanoic acid offer versatile handles for further structural modification, allowing for the synthesis of a wide range of derivatives with potentially altered properties.

The most common derivatization reactions involve the carboxylic acid group, leading to the formation of esters and amides.

Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. Alternatively, the acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. Transesterification, the conversion of one ester to another, is also a viable method. organic-chemistry.org A one-pot synthesis for alkyl (alkylthio) carboxylates has been developed, involving esterification of the mercaptocarboxylic acid followed by in-situ alkylation. google.com

Amide formation can be accomplished by reacting this compound with an amine. This reaction is often facilitated by coupling agents that activate the carboxylic acid. A variety of reagents and methods are available for amide synthesis, some of which are designed to minimize racemization when dealing with chiral carboxylic acids. organic-chemistry.orgnih.govsphinxsai.com For example, α-methylthioamides can be prepared from this compound via the corresponding acid chloride. rsc.org

These derivatization strategies allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's physicochemical properties for various applications.

Synthesis of Ester Analogs

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. For this compound and related structures, standard esterification methods are employed. Carbodiimide-mediated coupling is a common and effective strategy. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by an alcohol nucleophile to form the ester bond. researchgate.netorgoreview.comchemistrysteps.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate which is then readily converted to the corresponding ester. researchgate.netchemistrysteps.com While direct literature examples for the esterification of this compound are not prevalent, this method is widely applied to a vast range of carboxylic acids, including those with sensitive functional groups. nih.gov

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 3-(acetylthio)-2-(methylthio)propionic acid can be converted to its corresponding acid chloride by refluxing with thionyl chloride. prepchem.com This activated intermediate can then react with an alcohol to furnish the desired ester.

Formation of Amide Derivatives

Amide derivatives of this compound are synthesized through several reliable methods. A highly effective route involves the initial conversion of the carboxylic acid to its acid chloride. rsc.org This is typically achieved using reagents like oxalyl chloride or thionyl chloride. rsc.org The resulting acyl chloride is a highly reactive intermediate that readily couples with a primary or secondary amine to form the amide bond. rsc.orghud.ac.uk This method has been shown to produce cleaner products compared to some direct coupling methods. rsc.org

Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent is a widely used technique. Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose. rsc.orgorgoreview.com The reaction proceeds by DCC activating the carboxyl group, making it susceptible to nucleophilic attack by the amine. orgoreview.comyoutube.com While effective, this method can sometimes be complicated by the formation of N-acylurea byproducts and difficulties in removing the dicyclohexylurea (DCU) byproduct, which may require chromatography. rsc.org Other coupling agents like EDC are also used, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govresearchgate.net

A summary of common reagents for these transformations is presented below.

| Transformation | Reagent(s) | Function | Citation |

| Acid to Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Activates the carboxylic acid for subsequent reaction. | rsc.org |

| Acid-Amine Coupling | Dicyclohexylcarbodiimide (DCC) | Dehydrating agent that facilitates amide bond formation. | rsc.orgorgoreview.com |

| Acid-Amine Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble coupling agent for amide synthesis. | chemistrysteps.comnih.gov |

Incorporation into Complex Heterocyclic Systems (e.g., Triazines, Triazolopyrimidines, Thiazolidinediones)

The methylthio moiety is a key feature in various biologically active heterocyclic compounds. Synthetic routes often incorporate this group using precursors other than this compound itself, but demonstrate the value of the S-CH₃ group in these scaffolds.

Triazines: The 2-(methylthio) group can be integrated into a 1,3,5-triazine (B166579) ring system. For example, 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine has been synthesized by the reaction of 4-hydroxy-5-methyl-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one with S-methylisothiourea in methanol (B129727). google.com This method highlights a cyclization-condensation strategy to build the triazine core with the methylthio group already in place on one of the precursors. google.com

Triazolopyrimidines: The google.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry. kjpupi.idnih.gov Derivatives bearing a 2-methylthio group have been synthesized. One route begins with the reaction of dimethyl-N-cyanoimidodithiocarbonate with a hydrazinopyridine carboxylic acid to form a 2-(methylthio)pyrido[3,2-e] google.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5(4H)-one intermediate. researchgate.net This demonstrates the construction of the fused heterocyclic system from acyclic or monocyclic precursors containing the necessary functionalities.

Thiazolidinediones (TZDs): Thiazolidine-2,4-diones are an important class of heterocycles, particularly known for their use as anti-diabetic agents. nih.govmdpi.com The standard synthesis of the TZD core involves the reaction of an α-halogenated carboxylic acid (like chloroacetic acid) with thiourea (B124793), followed by hydrolysis. nih.gov While direct incorporation of this compound into the TZD core is not a standard method, related structures containing a methylthio group have been used to build complex thiazolidine-based systems. For instance, 1,1-bis(methylthio)-2-nitroethene has been used as a precursor in a one-pot synthesis to create tetrahydrothiazolo[3,2-a]quinolin-6-ones, showcasing how a methylthio-containing fragment can participate in the formation of fused thiazolidine (B150603) derivatives. nih.gov

Application in Protecting Group Chemistry for Oligonucleotide Synthesis

In the complex, multi-step solid-phase synthesis of oligonucleotides, the protection of reactive functional groups is critical. While this compound itself is not cited as a direct protecting group, closely related mercaptopropanoic acid derivatives are utilized.

A notable application is the use of a building block derived from 3-mercaptopropanoic acid to introduce thiol groups into oligonucleotides. In this strategy, the thiol is protected as a tert-butylsulfanyl (t-BuS) group. The resulting S-protected 3-mercaptopropanoic acid is coupled to a threoninol scaffold, which is then converted into a phosphoramidite (B1245037) building block suitable for solid-phase synthesis. nih.gov This allows for the introduction of a protected thiol group at any desired position within a DNA sequence. The t-BuS protecting group is stable to the conditions of oligonucleotide synthesis but can be selectively removed at the end to unmask the reactive thiol group for further conjugation or functionalization. nih.gov

Another related example, though not containing a thioether, is the use of a 2'-O-imino-2-methyl propanoic acid ethyl ester as a protecting group for the 2'-hydroxyl function of ribonucleosides during RNA synthesis. acs.org This highlights the utility of propanoic acid derivatives in the design of specialized protecting groups for nucleic acid chemistry.

Chemical Reactivity and Transformation Mechanisms of 2 Methylthio Propanoic Acid

Oxidative Processes

The sulfur center in 2-(methylthio)propanoic acid is readily oxidized by various oxidizing agents. The oxidation state of sulfur can range from -2 in the thioether to +6 in a sulfonic acid, leading to a variety of potential oxidation products such as sulfoxides, sulfones, and ultimately, cleavage of the carbon-sulfur bond under harsh conditions.

The hydroxyl radical (•OH) is a highly reactive oxygen species that can initiate the oxidation of this compound through several mechanistic pathways. While direct studies on this compound are limited, the mechanisms can be inferred from studies on analogous compounds like 2-(alkylthio)ethanoic acid derivatives and S-methyl-cysteine. acs.orgnih.gov

The initial step in the reaction with hydroxyl radicals is the formation of a hydroxysulfuranyl radical. acs.org This intermediate can then undergo several transformations. One key pathway for compounds with a carboxylic acid group at the 2-position is oxidative decarboxylation. This process is believed to involve the formation of an intermediate sulfuranyl radical, which can then lead to the loss of carbon dioxide and the formation of a carbon-centered radical. acs.org

Another important pathway involves the formation of α-(alkylthio)alkyl-type radicals. acs.org In neutral solutions, the primary reaction of the hydroxyl radical with the thioether leads to the creation of a hydroxysulfuranyl radical. acs.org This can be followed by deprotonation to form α-(alkylthio)alkyl radicals, which are stabilized by the presence of both the sulfur atom and the adjacent carbonyl group (captodative effect). acs.org

The proximity of the thioether group to the carboxylic acid can also influence the reaction mechanism. Studies on similar molecules have shown that the initial one-electron oxidation at the sulfur atom can lead to the formation of transient five- or six-membered ring structures involving other heteroatoms in the molecule. nih.gov

Detailed kinetic studies specifically on the oxidation of this compound are not extensively available in the current literature. However, kinetic data from related compounds can provide insights into its reactivity. For instance, a study on the chemical oxidation of 2-amino-4-(methylthio)butanoic acid by quinaldinium fluorochromate showed that the reaction is acid-catalyzed and exhibits first-order dependence with respect to both the oxidant and the substrate. ijlpr.comresearchgate.net The reaction was studied at different temperatures to determine the activation parameters. researchgate.net

The rate of reaction of hydroxyl radicals with organic molecules is generally very high, often in the range of 10^9 to 10^10 M⁻¹s⁻¹. The presence of the electron-rich sulfur atom in this compound would suggest a rapid reaction with hydroxyl radicals.

Reductive Pathways and Their Mechanistic Elucidation

The reduction of this compound can target either the carboxylic acid group or the thioether moiety, depending on the reducing agent and reaction conditions.

The carboxylic acid group can be reduced to a primary alcohol. A study on the reduction of optically active L-(2-methylthio)propionic acid demonstrated that this transformation can be achieved using diborane or lithium aluminium hydride (LiAlH₄). rsc.org The reduction with diborane was found to proceed without racemization, indicating a stereospecific pathway. rsc.org In contrast, the use of lithium aluminium hydride resulted in some degree of racemization, suggesting a different mechanism that may involve intermediates susceptible to loss of stereochemical integrity. rsc.org The reduction of carboxylic acids with LiAlH₄ generally proceeds through the formation of an aluminum salt, which is then hydrolyzed to yield the alcohol. chemguide.co.uk

Intramolecular and Intermolecular Reaction Dynamics

The presence of both a nucleophilic sulfur atom and a carboxylic acid group within the same molecule allows for the possibility of intramolecular reactions, particularly cyclization. While direct evidence for intramolecular cyclization of this compound itself is limited, related compounds have been shown to undergo such transformations. For example, 2-(alkylthio)-5-amidofurans can undergo intramolecular Diels-Alder reactions. nih.gov Additionally, N-cyano sulfoximines with a thioether and an amide group can undergo acid-catalyzed intramolecular cyclization to form thiadiazine 1-oxides. nih.gov

Intermolecular reactions are also a key aspect of the chemistry of this compound. The carboxylic acid can react with alcohols to form esters or with amines to form amides. The thioether can act as a nucleophile in reactions with electrophiles. Thioesters, which are structurally related to this compound, are known to undergo hydrolysis to thiols and carboxylic acids and are important intermediates in peptide synthesis through native chemical ligation. wikipedia.org Thioacids can also participate in radical-mediated intermolecular acyl-thiol–ene and thiol–yne coupling reactions to form thioesters. rsc.org

Reactivity Profile in Diverse Chemical Environments

The reactivity of this compound is highly dependent on the chemical environment, particularly the pH and the presence of oxidizing or reducing agents.

In acidic conditions: The carboxylic acid group will be protonated, which can influence its reactivity. The thioether can also be protonated to some extent, although it is a weak base. In the presence of strong acids, the molecule may be susceptible to acid-catalyzed reactions.

In basic conditions: The carboxylic acid will be deprotonated to form a carboxylate salt. The resulting carboxylate is a poorer electrophile than the protonated carboxylic acid. The thioether moiety is generally stable in basic conditions.

Towards oxidizing agents: As discussed in the oxidative processes section, the thioether is readily oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) can potentially oxidize the thioether to a sulfone and may also lead to cleavage of the C-S or C-C bonds under harsh conditions. libretexts.orgnitrkl.ac.in Hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can also be used for the oxidation of thioethers to sulfoxides or sulfones. nih.govd-nb.inforesearchgate.netdoaj.org

Towards reducing agents: The carboxylic acid can be reduced to an alcohol by strong reducing agents like LiAlH₄ and diborane. rsc.orgchemguide.co.uklibretexts.org

As a nucleophile/electrophile: The sulfur atom of the thioether is nucleophilic and can react with electrophiles. The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles, particularly when activated (e.g., as an acid chloride or ester).

Interactive Data Tables

Below are interactive tables summarizing the reactivity of the functional groups in this compound.

Table 1: Reactivity of the Thioether Group

| Reagent/Condition | Expected Reaction | Product Type |

| Mild Oxidizing Agent (e.g., H₂O₂) | Oxidation | Sulfoxide (B87167) |

| Strong Oxidizing Agent (e.g., KMnO₄) | Oxidation | Sulfone |

| Hydroxyl Radicals (•OH) | Radical Oxidation | Various radical intermediates, potential decarboxylation |

| Electrophiles (e.g., Alkyl Halides) | Nucleophilic Attack | Sulfonium Salt |

Table 2: Reactivity of the Carboxylic Acid Group

| Reagent/Condition | Expected Reaction | Product Type |

| Strong Reducing Agent (e.g., LiAlH₄, Diborane) | Reduction | Primary Alcohol |

| Alcohol (with acid catalyst) | Esterification | Ester |

| Amine (with coupling agent) | Amidation | Amide |

| Base (e.g., NaOH) | Deprotonation | Carboxylate Salt |

Biochemical Pathways and Non Human Biological Roles of 2 Methylthio Propanoic Acid

Microbial Metabolism and Biotransformation

Involvement in Volatile Sulfur Compound Production by Microorganisms (e.g., Oenococcus oeni)

The metabolism of the sulfur-containing amino acid methionine by various microorganisms can lead to the formation of a range of volatile sulfur compounds (VSCs), which significantly influence the aromatic properties of fermented foods and beverages. Among these microorganisms, the lactic acid bacterium Oenococcus oeni, crucial for malolactic fermentation in wine, is known to produce 2-(methylthio)propanoic acid, also referred to in literature as 3-(methylthio)propionic acid, as a metabolic byproduct of methionine. nih.govnih.govresearchgate.net

When grown in a medium supplemented with methionine, O. oeni produces several VSCs, including methanethiol (B179389), dimethyl disulfide, methionol (B20129), and 3-(methylthio)propionic acid. nih.gov The formation of these compounds contributes to the aromatic complexity of wine, with 3-(methylthio)propionic acid being characterized by chocolate and roasted odors. nih.gov In some red wines, the concentration of 3-(methylthio)propionic acid has been observed to increase significantly after malolactic fermentation. nih.gov

The pathway for the production of these VSCs from methionine in O. oeni involves key intermediates such as methional and 2-oxo-4-(methylthio)butyric acid (KMBA). nih.gov Methional is a transient compound that can be converted to methionol and 3-(methylthio)propionic acid. nih.gov Alternatively, 3-(methylthio)propionic acid can be formed from the oxidative decarboxylation of KMBA. nih.gov Research suggests the involvement of specific enzymatic pathways in these conversions by O. oeni. nih.gov

Table 1: Volatile Sulfur Compounds Produced by Oenococcus oeni from Methionine

| Volatile Sulfur Compound | Sensory Descriptors |

| 3-(methylthio)propanoic acid | Chocolate, roasted nih.gov |

| Methanethiol | --- |

| Dimethyl disulfide | --- |

| Methionol | Potato jfda-online.com |

Data compiled from multiple scientific sources. nih.govnih.govjfda-online.com

Metabolic Intermediates in Methionine Degradation and Biosynthesis Pathways

This compound is recognized as an intermediate in the metabolic pathways of methionine in various microorganisms. medchemexpress.comnih.gov Its formation is a step in the catabolism (degradation) of methionine. The primary route for its production involves the oxidative decarboxylation of 2-oxo-4-(methylthio)butyric acid (KMBA), which is the keto-analogue of methionine. nih.govmedchemexpress.com This indicates that the initial step in this particular methionine degradation pathway is the deamination of methionine to form KMBA. nih.govnih.gov

The degradation of amino acids like methionine to produce compounds such as propionate (B1217596) and its derivatives is a known microbial process. mdpi.com While the direct biosynthesis of this compound is not a primary anabolic pathway, its precursor, KMBA, is an intermediate in the biosynthesis of isoleucine and the degradation pathways of threonine and methionine. mdpi.com The metabolic network of organisms like Oenococcus oeni includes incomplete biosynthetic pathways for several amino acids, including methionine, highlighting their reliance on external sources and their capacity for interconversion of related compounds. nih.gov

Microbial Synthesis and Fermentation Processes (e.g., Bacillus cereus)

Specific microbial fermentation processes have been developed for the production of this compound. A patented method describes the use of Bacillus cereus for the synthesis of 3-methylthiopropionic acid. google.com This process involves the fermentation and cultivation of Bacillus cereus in a specific medium, followed by extraction and purification of the target compound. google.com

The fermentation medium for Bacillus cereus in this process is composed of several key ingredients designed to support microbial growth and the production of the desired acid. google.com

Table 2: Composition of Fermentation Medium for Bacillus cereus for the Production of 3-methylthiopropionic acid

| Component | Concentration |

| Corn starch | 3% |

| Peanut cake powder | 1.5% |

| Maltose | 0.6% |

| Corn steep liquor | 0.4% |

| Methionine | 0.1% |

| Cobalt chloride | 0.6 x 10⁻³% |

| Trace element solution | 0.1 x 10⁻³% |

Data sourced from patent information. google.com

This demonstrates the feasibility of utilizing specific bacterial strains like Bacillus cereus for the targeted production of this compound through controlled fermentation. Other microorganisms, such as Propionibacterium freudenreichii, are also known to produce propionic acid and related compounds through fermentation, although the direct synthesis of this compound is not their primary metabolic output. mdpi.com

Modulation of Microbial Communities and Fermentation Kinetics (e.g., Rumen Microbiota)

In the complex microbial ecosystem of the rumen, the introduction of methionine and its analogs can significantly modulate the microbial community structure and fermentation kinetics. While direct studies on this compound are limited, research on structurally similar compounds like 2-hydroxy-4-(methylthio)-butanoic acid (HMTBa) provides valuable insights.

The kinetics of rumen fermentation are also affected. The presence of methionine analogs can influence the production of volatile fatty acids (VFAs), which are the primary energy source for ruminants. nih.govfrontiersin.org Some studies have observed an increase in total VFA concentrations with HMTBa supplementation. nih.gov The ratio of acetate (B1210297) to propionate, a key indicator of fermentation efficiency, can also be altered. nih.govnih.gov Furthermore, the introduction of certain propionic acid bacteria has been shown to enhance ruminal feed degradation and reduce methane (B114726) production in vitro. researchgate.net These findings suggest that compounds like this compound, being structurally related to these modulators, could have similar effects on the rumen microbiome and its metabolic outputs.

Animal Metabolism (Excluding Human Systems)

Role as a Precursor or Analogue in Methionine Metabolism in Livestock

Compounds such as 2-hydroxy-4-(methylthio)-butanoic acid (HMB) and its isopropyl ester (HMBi) are utilized as rumen-protected methionine sources. mdpi.commdpi.comnih.gov A portion of these analogs can be absorbed through the rumen wall and are subsequently converted to L-methionine in the liver and other tissues. mdpi.comnih.gov This conversion process allows the animal to utilize these compounds as a source of methionine for protein synthesis and other metabolic functions. nih.govepa.gov

The conversion of these hydroxy analogs to L-methionine involves a two-step enzymatic process. nih.gov For example, in chicks, the D- and L-isomers of HMB are converted by different enzymes. nih.gov The effectiveness of these precursors in supplying metabolizable methionine has been demonstrated in various studies with lactating dairy cattle, where supplementation led to increased milk protein percentage and yield. usda.gov The use of these methionine analogs highlights the metabolic capacity of livestock to convert structurally related compounds into the essential amino acid L-methionine.

Table 3: Common Methionine Analogs Used in Livestock

| Compound Name | Abbreviation |

| 2-hydroxy-4-(methylthio)-butanoic acid | HMB or HMTBa |

| Isopropyl ester of 2-hydroxy-4-(methylthio)-butanoic acid | HMBi |

Nutritional Significance of Related Sulfur-Containing Carboxylic Acids in Animal Diets

While direct nutritional data for this compound is not extensively documented, the significance of structurally related sulfur-containing carboxylic acids, particularly sulfur-containing amino acids, is well-established in animal nutrition. Sulfur is an essential mineral for animals, ranking as the third most abundant mineral in the body after calcium and phosphorus. medchemexpress.com Its primary role is as a constituent of vital organic compounds, including the amino acids methionine and cysteine, which are carboxylic acids containing sulfur. medchemexpress.comnih.gov

In ruminants, such as cattle, dietary sulfur is crucial for the microbial synthesis of essential nutrients within the rumen. mdpi.com These rumen microbes produce sulfur-containing amino acids, B-vitamins (thiamin and biotin), and various enzymes necessary for the animal's health, growth, and production. medchemexpress.commdpi.com Therefore, sulfur must be present in the diet to support this microbial activity and, consequently, the nutritional status of the animal. medchemexpress.com The proper balance of nitrogen to sulfur is also critical, with a recommended total dietary ratio of approximately 10:1 to 12:1 to optimize microbial protein synthesis. nih.gov

For non-ruminant animals as well, sulfur-containing amino acids are a dietary requirement. Studies in growing dogs, for example, have established minimum requirements for total sulfur-containing amino acids to ensure normal growth and nitrogen retention. hmdb.ca

Below is a table summarizing the recommended dietary sulfur concentrations for cattle, highlighting the importance of this element in their nutrition.

| Animal Group | Recommended Dietary Sulfur (% of Dry Matter) | Key Considerations |

| Beef Cattle | 0.15% (minimum) to 0.24% | Essential for microbial synthesis of amino acids and vitamins. nih.govmdpi.com |

| Dairy Cattle | 0.20% (minimum) | Supports milk production, including milk solids, fat, and protein. nih.govmdpi.com |

This table provides general recommendations; specific needs may vary based on production demands and other dietary components.

Enzymatic Transformations and Biocatalysis

Identification and Characterization of Putative Enzymatic Pathways

Specific enzymatic pathways for the metabolism of this compound are not extensively characterized in the scientific literature. However, insights can be drawn from the well-documented metabolism of its parent compound, propionic acid, and related molecules.

Propionic acid metabolism begins with its activation to propionyl-coenzyme A (propionyl-CoA), a reaction typically catalyzed by acetyl-CoA synthetase or propionyl-CoA synthetase. nih.govhmdb.ca Propionyl-CoA is a key metabolic intermediate that can be formed from the breakdown of odd-chain fatty acids and certain amino acids. nih.govnih.gov In most vertebrates, propionyl-CoA is then carboxylated by propionyl-CoA carboxylase to form D-methylmalonyl-CoA. nih.gov This is subsequently converted to L-methylmalonyl-CoA and finally rearranged to succinyl-CoA, which can enter the citric acid cycle. nih.gov

The related isomer, 3-(methylthio)propanoic acid, has been identified as an intermediate in the in vitro metabolism of methionine in mammals. medchemexpress.comnih.gov This pathway is thought to involve the oxidative decarboxylation of methionine's corresponding keto acid to yield 3-(methylthio)propanoic acid. medchemexpress.com It is plausible that this compound, if formed biologically, would be processed by a similar set of enzymes that act on short-chain fatty acids and their derivatives, but specific research is lacking.

Enzyme-Mediated Conversion and Bioconversion Processes

There is a scarcity of research on specific enzyme-mediated conversion or bioconversion processes involving this compound. General bioconversion pathways for propionic acid are known, primarily involving its fermentation by various microbes. mdpi.com These fermentation routes, such as the Wood-Werkman cycle, convert substrates like sugars into propionate. mdpi.com However, these processes focus on the production of propionate rather than the conversion of substituted forms like this compound.

Given its structure, any enzyme-mediated conversion of this compound would likely begin with its activation to a thioester, such as propionyl-CoA, as seen with propionic acid itself. nih.gov Subsequent enzymatic steps could potentially modify the methylthio group or the carbon backbone, but such pathways have not been specifically elucidated.

Phytotoxicological Investigations

Mechanisms of Phytotoxicity

As the role of this compound as a phytotoxin is not established in the available literature, no mechanisms of phytotoxicity can be described for this specific compound. Phytotoxicity is defined as the ability of a substance to cause damage to plants, which can manifest as reduced germination, inhibited growth, or changes in morphology like chlorosis or necrosis. eppo.int Assessment of such effects is typically conducted through standardized bioassays using sensitive plant species. microbiotests.com Without evidence of phytotoxic activity for this compound, any discussion of mechanism would be purely speculative.

Contributions to Flavor Chemistry and Sensory Science

The impact of 2-(methylthio)propanoic acid on the sensory experience of food is primarily linked to its presence and the formation of its volatile ester derivatives. These compounds contribute to the complex aroma profiles that define many culinary staples.

Impact on Food and Beverage Aroma Profiles

The influence of this compound and its related compounds extends across a diverse range of food categories.

In the complex aromatic landscape of the Chinese liquor Baijiu, esters are significant contributors to the fragrance. upm.edu.my Research has identified ethyl 2-(methylthio)propionate, an ester derivative of this compound, as a component of its volatile profile. grafiati.com This suggests that while the acid itself may be present as a precursor, its esterified form is a contributor to the final aroma. General surveys of flavor compounds have also reported the presence of 2-(methylthio)propionic acid in cheese, another significant fermented food product. wiley.com

The aroma of pineapple is a complex blend of many volatile compounds, with sulfur-containing esters playing a crucial role. While much research points to esters of 3-(methylthio)propanoic acid, derivatives of this compound are also significant contributors. nih.govnih.govresearchgate.net Ethyl 2-methyl-2-(methylthio)propionate, an ester of the target acid, is used specifically in pineapple and berry flavor formulations. thegoodscentscompany.com

Sensory analysis of this ethyl ester derivative describes its flavor profile as having notes of cocoa, wax, and cheese, with a "freezer burn" quality and a contribution to mouthfeel. Its fragrance is characterized as being reminiscent of mango and green notes. google.com Methyl 2-(methylthio)propionate is also recognized for its contribution to the aroma of ripe fruits.

Table 1: Volatile this compound derivatives in fruit flavor

| Compound | Reported Flavor/Fragrance Contribution | Found In |

|---|---|---|

| Ethyl 2-methyl-2-(methylthio)propionate | Flavor: Cocoa, waxy, cheesy, mouthfeel, freezer burnFragrance: Mango, green google.com | Pineapple and berry flavorings thegoodscentscompany.com |

The flavor of cooked meat is the result of complex chemical reactions involving precursors like fats, amino acids, and sugars. Sulfur compounds are vital to creating characteristic meaty and savory notes. Scientific literature indicates that 2-(methylthio)propionic acid has been identified in cooked meats, including beef, pork, and chicken. wiley.com In air-dried yak meat, a related compound, 2-methyl-3-(methylthio)furan-D, was identified as a characteristic flavor compound with a meaty, onion-garlic aroma. mdpi.com While not the acid itself, the presence of such structurally similar, potent aroma compounds highlights the importance of the methylthio functional group in meat flavor development.

The aging process in foods and beverages like wine involves a slow cascade of chemical reactions that transform the sensory profile. Sulfur-containing compounds are particularly dynamic, with their concentrations evolving over time. mdpi.com While many studies on wine focus on the isomer 3-(methylthio)propanoic acid and its alcohol derivative, methionol (B20129), 2-(methylthio)propionic acid has also been reported to be present in wine. wiley.comresearchgate.netucdavis.edu During aging, esters can undergo hydrolysis, which would release the original acid and alcohol. ucdavis.edu This suggests that the concentration of this compound could potentially change as its ester derivatives break down over time.

Elucidation of Formation Mechanisms for Flavor-Active Derivatives

The flavor-active derivatives of this compound, primarily its esters, can be formed through several chemical pathways.

In biological systems like yeast fermentation, the Ehrlich pathway is a key mechanism for producing alcohols from amino acids. A similar pathway can be envisioned for sulfur-containing amino acids, leading to precursor acids that can then be modified. mdpi.comucdavis.edu

Chemical synthesis provides further insight into the formation of these derivatives. For instance, ethyl 2-methyl-2-(methylthio)propanoate can be synthesized by reacting ethyl 2-bromoisobutyrate with methanethiol (B179389) in the presence of a base like potassium hydroxide. google.com More broadly, methyl 2-(methylthio)propionate can serve as a precursor for creating other thioesters and derivatives of propionic acid through reactions like nucleophilic displacement. The ester group itself can be reduced to form alcohols, while the sulfur atom can be oxidized to create sulfoxides or sulfones. These reactions demonstrate the versatility of this compound and its initial esters as building blocks for a wider array of flavor-active compounds.

Table 2: Formation Reactions of this compound Derivatives

| Reaction Type | Description | Precursor(s) | Product(s) |

|---|---|---|---|

| Esterification | Reaction of an acid with an alcohol. | This compound, Ethanol | Ethyl 2-(methylthio)propanoate |

| Nucleophilic Substitution | Reaction of an alkyl halide with a thiol. google.com | Ethyl 2-bromoisobutyrate, Methanethiol | Ethyl 2-methyl-2-(methylthio)propanoate |

| Reduction | Reduction of the ester group. | Methyl 2-(methylthio)propionate | 2-(methylthio)-1-propanol |

Advanced Analytical Techniques for Characterization and Detection

Chromatographic Separations and Quantification (e.g., HPLC, UPLC, GC-MS)

Chromatography is the cornerstone for separating 2-(methylthio)propanoic acid from other components in a sample, allowing for its precise quantification. The choice of technique depends on the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for analyzing non-volatile or thermally sensitive compounds like this compound. Reverse-phase (RP) chromatography is the most common mode employed for this purpose. In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For acidic compounds, the mobile phase typically consists of an aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an acid additive to control the ionization of the carboxyl group, ensuring good peak shape and retention. sielc.comresearchgate.netinnovareacademics.in

UPLC, which utilizes columns with sub-two-micron particles, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. core.ac.uk A typical UPLC method would employ a C18 column with a gradient elution, starting with a high percentage of aqueous buffer and increasing the proportion of organic solvent. core.ac.ukijper.org

Table 1: Typical HPLC/UPLC Conditions for the Analysis of this compound and Related Compounds

| Parameter | HPLC | UPLC | Source(s) |

|---|---|---|---|

| Column | Inertsustain C18 (150 x 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | innovareacademics.incore.ac.uk |

| Mobile Phase | A: Phosphate Buffer or Water with Formic/Trifluoroacetic Acid B: Acetonitrile or Methanol | A: Water with 0.1% Formic Acid B: Acetonitrile | sielc.cominnovareacademics.inijper.orgnih.gov | | Elution | Isocratic or Gradient | Gradient | innovareacademics.incore.ac.ukijper.org | | Flow Rate | 1.0 - 1.5 mL/min | 0.4 mL/min | researchgate.netcore.ac.uk | | Detector | UV (210-230 nm) or Mass Spectrometer (MS) | PDA (200-400 nm) or Tandem MS (MS/MS) | researchgate.netijper.orgnih.gov | | Column Temp. | Ambient or 30-40 °C | 40 °C | core.ac.ukgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds. While carboxylic acids like this compound can be analyzed directly, they often require derivatization to increase their volatility and improve chromatographic performance. However, it is frequently identified in the analysis of volatile organic compounds (VOCs) from complex samples like foodstuffs or microbial cultures. shimadzu.comd-nb.infomdpi.com The coupling of GC with a mass spectrometer allows for definitive identification based on the compound's unique mass spectrum. For enhanced selectivity, a sulfur chemiluminescence detector (SCD) can be used in parallel with MS to specifically detect sulfur-containing compounds, which is particularly useful for distinguishing them in complex chromatograms. shimadzu.com

Table 2: Illustrative GC-MS Parameters for Volatile Acid Analysis

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Column | DB-WAX (60 m x 0.25 mm i.d. x 0.25 µm) or similar polar column | d-nb.info |

| Carrier Gas | Helium | d-nb.info |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Injector Temp. | 250 °C | d-nb.info |

| Oven Program | Initial 50 °C, ramp at 2.5 °C/min to 210 °C | d-nb.info |

| MS Ionization | Electron Ionization (EI) at 70 eV | researchgate.net |

| MS Interface Temp. | 280 °C | d-nb.info |

Spectroscopic Elucidation of Molecular Structure (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons, and the ¹³C NMR would reveal all four unique carbon environments. ambeed.comaceschem.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | 10-12 | Singlet (broad) |

| -CH(S)- | ~3.3 | Quartet | |

| -S-CH₃ | ~2.1 | Singlet | |

| -CH-CH₃ | ~1.4 | Doublet | |

| ¹³C NMR | -COOH | ~175 | - |

| -CH(S)- | ~45 | - | |

| -CH-CH₃ | ~18 | - | |

| -S-CH₃ | ~15 | - |

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments. In Electron Ionization (EI) mode, the molecule is fragmented in a reproducible pattern that serves as a molecular fingerprint. The mass spectrum of this compound shows characteristic ions that confirm its structure. researchgate.net The molecular ion [M]⁺ would appear at m/z 120. Key fragments arise from the loss of the carboxyl group or cleavage adjacent to the sulfur atom. researchgate.netdocbrown.info

Table 4: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Source |

|---|---|---|

| 120 | [CH₃-S-CH(CH₃)-COOH]⁺ (Molecular Ion) | researchgate.net |

| 75 | [CH₃-S-CH(CH₃)]⁺ or [COOH-CH(CH₃)]⁺ | researchgate.net |

| 74 | [CH₃-S-C=CH₂]⁺ | researchgate.net |

| 47 | [CH₃-S]⁺ | researchgate.net |

| 45 | [COOH]⁺ | researchgate.netnih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. docbrown.info A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H bond stretching, broadened by hydrogen bonding. docbrown.info A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. docbrown.info

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description | Source(s) |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic acid) | Very broad and strong | docbrown.info |

| 2850-2975 | C-H stretch (Alkyl) | Medium to strong | docbrown.info |

| ~1700 | C=O stretch (Carbonyl) | Strong and sharp | docbrown.info |

| ~1450 | C-H bend (Alkyl) | Medium | nist.gov |

| ~1200-1300 | C-O stretch (Carboxylic acid) | Medium | docbrown.info |

| ~600-700 | C-S stretch | Weak to medium | - |

Note: Values are based on typical functional group frequencies and data for related compounds.

Optimization of Extraction and Sample Preparation Methodologies for Trace Analysis

Detecting trace amounts of this compound in complex matrices such as biological fluids, food, or environmental samples requires an efficient extraction and concentration step prior to analysis.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for sample cleanup and concentration. For an acidic and moderately polar compound like this compound in an aqueous sample, a polymeric reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is often effective. researchgate.net The sample pH is typically adjusted to be acidic (pH ~2-3) to ensure the carboxylic acid is in its neutral, protonated form, which enhances its retention on the non-polar sorbent. After washing away interferences, the target analyte is eluted with a small volume of an organic solvent like methanol or acetonitrile. researchgate.net

Liquid-Liquid Extraction (LLE)

LLE is a classic method that partitions compounds between two immiscible liquid phases. To extract this compound from an aqueous sample, the sample would first be acidified to neutralize the carboxylate. An organic solvent in which the acid is soluble, such as ethyl acetate (B1210297) or diethyl ether, is then used to extract the compound from the aqueous phase. scispace.com While effective, LLE can be time-consuming and may lead to the formation of emulsions. scispace.com

Solid-Phase Microextraction (SPME)

For volatile analysis by GC-MS, headspace SPME (HS-SPME) is a solvent-free, highly sensitive technique. The sample is placed in a sealed vial and gently heated, allowing volatile compounds to partition into the headspace. A fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes. d-nb.infomdpi.com The fiber is subsequently transferred to the hot GC injector, where the analytes are desorbed for analysis. The efficiency of HS-SPME can be optimized by adjusting parameters such as extraction time, temperature, and the addition of salt to the sample matrix to increase the volatility of the analytes. d-nb.info

Environmental Fate and Transformation Studies

Biodegradation Pathways and Microbial Influence in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of chemical substances from the environment. For many organic compounds, aerobic soil microbes are most responsible for their biotic degradation. auburn.edu The rate and extent of this degradation are influenced by factors such as soil moisture, temperature, and the presence of a robust microbial community. researchgate.net

While direct studies on 2-(methylthio)propanoic acid are not available, research on analogous compounds suggests that microbial processes are key. For instance, the degradation of the herbicide methiozolin (B1249797), which contains a different sulfur-containing moiety, is primarily driven by microbial activity in aerobic soil conditions. auburn.edumda.state.mn.us Studies on this herbicide showed that in sterilized soils, no detectable degradation occurred, underscoring the critical role of microbes. auburn.edu It is reasonable to hypothesize that soil bacteria and fungi, equipped with a vast array of enzymes, could also metabolize this compound, potentially utilizing it as a carbon or sulfur source. The specific pathways, however, remain unelucidated.

Chemical Transformation Processes in Aquatic and Terrestrial Systems

Beyond biological breakdown, chemicals in the environment are subject to abiotic transformation processes. These include hydrolysis (reaction with water) and photolysis (breakdown by sunlight). The major routes of dissipation for the herbicide methiozolin, for example, are photodegradation and aerobic metabolism. nih.gov

In aquatic systems, a compound's water solubility and its tendency to partition into sediment play a significant role in its fate. Studies on radiolabeled methiozolin in sediment-water systems showed that it rapidly moved from the water to the sediment, where it was further degraded into other metabolites. mda.state.mn.us The half-life of methiozolin in the total sediment-water systems was determined to be between 38.7 and 50.7 days, depending on the sediment type. researchgate.net

In terrestrial systems, temperature can significantly influence the rate of degradation. Increased temperatures can accelerate the dissipation of herbicides in soil, leading to reduced efficacy but also faster environmental breakdown. medchemexpress.com The vertical mobility of a compound in the soil column is also a key factor, determining its potential to leach towards groundwater. medchemexpress.com

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is often measured by its half-life (the time it takes for half of the initial amount to degrade), while mobility refers to its movement through soil and water. nih.gov Chemicals that are both persistent and mobile are of particular environmental interest as they have a higher potential to contaminate water resources.

Methiozolin is classified as moderately persistent to persistent in the environment and is slightly mobile in soil. nih.gov Its half-life in aerobic soil at 20°C ranges from 47.1 to 185 days. nih.gov In terms of mobility, its organic carbon-water (B12546825) partition coefficient (Koc) values, a measure of its tendency to bind to soil particles, range from 1,499 to 2,781 mL/g, indicating low to slight mobility. nih.govmedchemexpress.com Compounds with high Koc values bind tightly to soil and are less likely to leach into groundwater. medchemexpress.com Given this data for a related, more complex molecule, it is plausible that this compound, a smaller and likely more soluble compound, might exhibit different mobility characteristics, though experimental data is required for confirmation.

Interactive Data Table: Environmental Fate Properties of Methiozolin

| Property | Value | Environmental Compartment | Conditions | Source |

| Aerobic Half-Life | 47.1 - 185 days | Soil | 20°C | nih.gov |

| Anaerobic Half-Life | 79.6 - 236 days | Soil | 20°C | nih.gov |

| Sediment-Water System Half-Life | 38.7 - 50.7 days | Clay Loam & Sand | Aerobic | researchgate.net |

| Mobility (Koc) | 1,499 - 2,781 mL/g | Soil | - | nih.gov |

| Water Solubility | 1.6 mg/L | Water | 20°C | nih.gov |

Applications in Chemical Synthesis

Building Block Utility for Complex Organic Molecules

The inherent functionalities of 2-(methylthio)propanoic acid, namely the carboxylic acid group and the methylthio ether linkage, make it a valuable starting material for the synthesis of more elaborate molecular architectures. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including esterification, amidation, and reduction, allowing for its incorporation into larger structures. The presence of the sulfur atom introduces a key heteroatom that can influence the stereochemistry and biological activity of the target molecules.

While specific, high-profile examples of its use in the total synthesis of complex natural products are not widely documented in publicly available literature, its potential as a chiral building block is noteworthy. The stereocenter at the C2 position allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in many areas of chemical research. The synthesis of chiral 2-amino-3-phenylpropanol building blocks, for instance, often relies on stereoselective reactions where similar functionalities are key to controlling the three-dimensional arrangement of atoms. nih.gov The principles of stereoselective synthesis, such as using chiral auxiliaries or enantioselective catalysts, can be applied to this compound to generate specific stereoisomers for the construction of complex, non-racemic molecules. ethz.chyoutube.com

The thioether group can also participate in various chemical reactions. For example, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) or sulfone, each with distinct chemical properties and potential applications. These transformations can be used to modulate the electronic and steric properties of the molecule, which can be a crucial aspect in the design of novel materials or molecular probes.

Precursor Role in the Synthesis of Bioactive Compounds (excluding human pharmacology and clinical applications)

The structural motif of this compound is found within or can be used to construct various classes of bioactive compounds, particularly those with applications in agriculture and veterinary sciences. Sulfur-containing compounds are known to exhibit a wide range of biological activities, and this building block provides a convenient entry point to this chemical space.

Synthesis of Bioactive Heterocycles:

Heterocyclic compounds are a cornerstone of bioactive molecule discovery. While direct examples utilizing this compound are scarce, the principles of synthesizing sulfur-containing heterocycles are well-established. researchgate.netorganic-chemistry.orgdntb.gov.ua For instance, derivatives of this acid could potentially be used in cyclization reactions to form thiazolidinones or other sulfur-containing ring systems that are known to possess biological activity. The synthesis of thiourea (B124793) derivatives with sulfur-containing heterocyclic scaffolds has been shown to yield compounds with tyrosinase inhibitory activity, a target relevant in agrochemical research for controlling browning in fruits and vegetables. nih.gov

Precursor to Bioactive Peptidomimetics and Amino Acid Derivatives:

Modified amino acids and peptidomimetics are crucial in the development of compounds that can mimic or inhibit biological processes. jocpr.comnih.govmdpi.comnih.gov this compound can be considered a derivative of the amino acid methionine and can be used to synthesize analogues of thio-containing amino acids. nih.govbldpharm.combldpharm.com These non-natural amino acids can be incorporated into peptide chains to create peptidomimetics with enhanced stability or altered biological activity. Such compounds could have applications in veterinary medicine, for example, in the development of new antimicrobial agents or metabolic modulators. The synthesis of thiopeptides, for instance, often involves the use of thioacylating agents derived from amino acid thioesters. rsc.org

Potential in Agrochemicals:

The development of new antifungal agents for agricultural use is an ongoing area of research. Naphthoquinones containing arylthio groups have demonstrated antifungal activity against various plant pathogens. nih.gov While not a direct application, this highlights the potential of sulfur-containing moieties, which could be introduced using precursors like this compound, in the design of novel agrochemicals. Research into fatty acid methyl esters from vegetable oils has also shown their potential as antifungal agents, with methyl linoleate (B1235992) being a key active component. scielo.br This suggests that modified fatty acid structures, potentially incorporating a thioether linkage, could be explored for similar applications. Furthermore, derivatives of propanoic acid have been investigated for their effects on the metabolism of dairy cows, indicating a potential application in veterinary science to manage metabolic disorders. agriculturejournals.cz

Below is a table summarizing the potential applications based on the structural features of this compound and related research.

| Potential Application Area | Relevant Compound Classes | Key Synthetic Transformations | Potential Bioactivity (Non-Human) |

| Agrochemicals | Sulfur-containing heterocycles, Modified fatty acids | Cyclization, Esterification | Antifungal, Enzyme inhibition (e.g., tyrosinase) |

| Veterinary Medicine | Peptidomimetics, Amino acid analogues | Amidation, Peptide coupling | Antimicrobial, Metabolic modulation |

| Material Science | Chiral polymers, Molecular probes | Polymerization, Oxidation (to sulfoxide/sulfone) | N/A |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential for understanding the three-dimensional structure and dynamic behavior of 2-(methylthio)propanoic acid. These approaches can predict the most stable conformations, the nature of intermolecular interactions, and the behavior of the molecule in different environments.

Conformational analysis is a primary application of molecular modeling for a flexible molecule like this compound. The rotation around the C-C and C-S bonds allows the molecule to adopt various spatial arrangements. Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to determine the potential energy surface of the molecule and identify the low-energy, stable conformers.

Table 1: Illustrative Methodologies in Molecular Modeling

| Computational Method | Application to this compound | Information Obtained |

| Molecular Mechanics (e.g., MMFF, UFF) | Conformational searching and energy minimization. | Relative energies of different conformers, bond lengths, bond angles, and dihedral angles of the most stable structures. |

| Semi-empirical Methods (e.g., AM1, PM3) | Rapid calculation of electronic properties and geometries. | Initial geometries for higher-level calculations, molecular orbital shapes, and partial atomic charges. |

| Molecular Dynamics (MD) Simulations | Simulating the molecule's behavior in a solvent (e.g., water). | Trajectory of the molecule over time, solvation shell structure, and dynamic intermolecular interactions. |

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal for investigating the reactivity of this compound. These methods provide detailed information about the electronic structure and can be used to map out the energetic profiles of chemical reactions, including the identification of transition states and intermediates.

For instance, the acidity of the carboxylic acid group can be computationally assessed by calculating the Gibbs free energy change for the deprotonation reaction. The influence of the methylthio group on the acidity can be quantified by comparing the calculated pKa value with that of propanoic acid.

Furthermore, reactions involving the sulfur atom, such as oxidation to a sulfoxide (B87167) or sulfone, can be mechanistically studied. DFT calculations can elucidate the step-by-step mechanism of such oxidation reactions, for example, with an oxidizing agent like hydrogen peroxide. The calculations would involve locating the transition state structure for the oxygen transfer from the peroxide to the sulfur atom and determining the activation energy barrier for the reaction. A study on the reaction of carbenes with thioketones demonstrated that DFT calculations can effectively model reactions involving sulfur atoms, distinguishing between stepwise and concerted mechanisms and identifying key intermediates. nih.gov

Table 2: Parameters from Quantum Chemical Analysis for a Hypothetical Reaction

| Parameter | Description | Example Application for this compound |

| ΔG‡ (Activation Energy) | The Gibbs free energy difference between the reactants and the transition state. | Determining the kinetic feasibility of the oxidation of the thioether group. |

| ΔGr (Reaction Energy) | The Gibbs free energy difference between the products and the reactants. | Determining the thermodynamic favorability of the oxidation reaction. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Characterizing the geometry of the molecule during the key bond-forming/breaking step of a reaction. |

| Imaginary Frequency | A vibrational mode with a negative frequency, confirming a true transition state. | Verifying that the located transition state structure is a first-order saddle point on the potential energy surface. |

Computational Prediction of Structure-Activity Relationships (in relevant biological contexts)

Computational methods are valuable for predicting the potential biological activity of molecules like this compound and for understanding the relationship between its structure and its function. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity.

A relevant biological context for this compound could be its interaction with enzymes that process thioethers or carboxylic acids. For example, in drug delivery systems, thioether linkages are sometimes used as triggers for the release of drugs in response to reactive oxygen species (ROS) found in certain disease environments like cancer. mdpi.com Computational studies could model the oxidation of the thioether in this compound by ROS to understand the initial steps of its potential breakdown in such a biological setting. DFT studies on similar molecules, like 2-thiophene carboxylic acid derivatives, have been used to calculate properties relevant to their pharmaceutical applications, such as ionization potential and electron affinity, which can be part of a QSAR analysis. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Specific Descriptor | Relevance to this compound's Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons (e.g., in an oxidation reaction). |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. |

| Steric | Molecular Volume | Influences how the molecule fits into a binding site of a protein. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the molecule's distribution between fatty (nonpolar) and aqueous (polar) environments in the body. |

Future Research Directions and Emerging Scholarly Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 2-(methylthio)propanoic acid is a significant area for future research. Current synthetic approaches often rely on traditional chemical methods that may involve harsh conditions or generate substantial waste. Emerging research is focused on "Green Chemistry" principles to create more sustainable pathways. researchgate.netflinders.edu.ausemanticscholar.org

Key avenues of exploration include:

Biocatalytic and Chemoenzymatic Synthesis: The use of enzymes or whole-cell biocatalysts presents a promising alternative to traditional chemical synthesis. nih.gov These biological catalysts operate under mild conditions, exhibit high selectivity, and can reduce the environmental impact. nih.gov Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are also being explored to construct complex molecules efficiently. nih.gov

Renewable Feedstocks: Future synthetic strategies will likely focus on utilizing renewable starting materials derived from biomass, moving away from petroleum-based precursors. flinders.edu.au This aligns with global efforts to create a more sustainable chemical industry. flinders.edu.au

Atom Economy and Waste Valorization: Syntheses that maximize the incorporation of all starting materials into the final product (high atom economy) are a central goal of green chemistry. flinders.edu.ausemanticscholar.org Additionally, researchers are investigating the use of industrial byproducts, such as elemental sulfur from the petroleum industry, as a valuable starting material for sulfur-containing polymers and other chemicals. flinders.edu.ausemanticscholar.org

Advanced Mechanistic Investigations of Complex Chemical and Biochemical Transformations

A deeper understanding of the mechanisms by which this compound is formed and transformed is critical. This knowledge is essential for controlling its formation in food and for harnessing its potential in various applications.

Future mechanistic studies will likely involve:

Isotope Labeling Studies: Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. creative-proteomics.comnih.govyoutube.com By introducing molecules labeled with stable isotopes like ¹³C or ²H, researchers can track the atoms through metabolic pathways, providing definitive evidence of biochemical transformations. creative-proteomics.comnih.govescholarship.org This approach can elucidate the precursors and intermediates involved in the biosynthesis and degradation of this compound. nih.gov

Computational Chemistry: Theoretical and computational methods are becoming increasingly important for studying reaction mechanisms. Quantum mechanical calculations can model reaction pathways, identify transition states, and predict reaction kinetics, offering insights that are often difficult to obtain through experimental methods alone.

Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for the synthesis and metabolism of this compound is a key research goal. This involves isolating the enzymes, determining their structure, and studying their substrate specificity and catalytic mechanisms.

Discovery of Undiscovered Biological Roles in Non-Human Systems

While some roles of this compound are known, particularly in flavor chemistry, its broader biological significance in non-human systems remains largely unexplored. Microorganisms, in particular, are known to play a crucial role in the global sulfur cycle, transforming a wide array of organic and inorganic sulfur compounds. nih.govnih.govfrontiersin.org

Emerging research directions include:

Microbial Sulfur Metabolism: Investigating the role of this compound in the metabolism of diverse microorganisms is a promising frontier. nih.gov Many microbes in environments like marine sediments utilize sulfur compounds for energy. nih.govunivie.ac.at It is plausible that this compound serves as a substrate or signaling molecule within these complex microbial communities. univie.ac.at

Plant and Fungal Biology: Plants and fungi produce a vast array of sulfur-containing secondary metabolites that play roles in defense and stress resistance. researchgate.netmdpi.com Future studies may reveal whether this compound or its derivatives are involved in these processes.

Ecological Significance: Understanding the production and fate of this compound in various ecosystems will provide insight into its role in biogeochemical cycles. nih.govfrontiersin.org

Development of Innovative and High-Throughput Analytical Methodologies

Accurate and sensitive detection of this compound is fundamental to advancing research in all other areas. The volatile and often reactive nature of sulfur compounds presents analytical challenges. markes.com

Future advancements in analytical methodologies will likely focus on:

Enhanced Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is a primary tool for analyzing volatile compounds. mdpi.comchromatographyonline.comnih.gov Innovations will focus on improving separation efficiency, sensitivity, and speed. chromatographyonline.comlabmanager.com This includes the development of new column technologies and derivatization strategies to improve the chromatographic behavior of sulfur compounds. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool, particularly for less volatile derivatives, and advancements in this area will improve detection limits and specificity. labmanager.comtouro.edunih.gov

High-Throughput Screening: The development of rapid screening methods is crucial for analyzing large numbers of samples, which is often required in metabolomics and environmental studies. nih.gov Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS offer a solvent-free and automatable approach for sample preparation and analysis. nih.gov

Novel Detection Technologies: The exploration of new detector technologies, such as sulfur chemiluminescence detectors (SCD), which are highly specific for sulfur compounds, can provide enhanced selectivity and sensitivity. chromatographyonline.comshimadzu.com Innovations in mass spectrometry, including high-resolution mass spectrometry (HRMS), offer improved compound identification and structural elucidation. mdpi.comlabmanager.com

The following table summarizes key analytical techniques used for sulfur compound analysis.

| Technique | Abbreviation | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on their physical and chemical properties, followed by mass-based detection and identification. mdpi.com | Primary method for identification and quantification, often requiring derivatization. nist.gov |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds in a liquid phase, suitable for less volatile or thermally labile molecules, followed by mass-based detection. labmanager.com | Analysis of the compound or its derivatives in complex biological matrices. nih.gov |

| Headspace Solid-Phase Microextraction | HS-SPME | A solvent-free extraction technique where a coated fiber adsorbs volatile analytes from the headspace above a sample. nih.gov | Sample preparation for GC-MS analysis, concentrating the analyte from complex samples. |

| Sulfur Chemiluminescence Detector | SCD | A highly selective and sensitive detector for sulfur-containing compounds that responds to the formation of sulfur monoxide in a flame. shimadzu.com | Specific detection in complex mixtures, reducing interference from non-sulfur compounds. |

Integration of Omics Technologies for Systems-Level Understanding

A holistic understanding of the role of this compound requires a systems-level approach, integrating data from various "omics" platforms. nih.govnih.govresearchgate.net This strategy moves beyond studying single molecules to analyzing the complex interplay of genes, proteins, and metabolites within a biological system. nih.govfrontiersin.orgdovepress.com

Future research will increasingly rely on:

Metabolomics: As the direct study of metabolites, metabolomics is central to understanding the role of this compound. nih.gov Untargeted and targeted metabolomics studies can quantify this compound and correlate its levels with physiological states or environmental conditions. mdpi.com

Multi-Omics Integration: By combining metabolomics data with transcriptomics (gene expression) and proteomics (protein expression), researchers can build comprehensive models of metabolic networks. nih.govfrontiersin.orgmdpi.com This integrated approach can reveal the genetic and enzymatic machinery responsible for the production and regulation of this compound and help to elucidate its function in broader biological pathways. plos.org

Pathway and Network Analysis: Computational tools are used to map the identified molecules onto known metabolic pathways and to construct interaction networks. nih.govnih.gov This can help to formulate new hypotheses about the function of this compound and its connections to other biological processes. frontiersin.org

This multi-omics approach will be instrumental in moving from a simple inventory of molecules to a dynamic understanding of their function within the intricate web of life. researchgate.net

Q & A

What are the critical safety considerations when handling 2-(methylthio)propanoic acid in laboratory experiments?

- (Basic) *

- Engineering Controls : Use fume hoods for all procedures to minimize inhalation exposure .

- PPE : Wear nitrile gloves (resistant to organosulfur compounds), safety goggles, and lab coats. Avoid latex gloves due to potential permeability .

- Emergency Measures : Ensure accessible eye wash stations and emergency showers. For spills, use HEPA-filtered vacuums; dry sweeping is prohibited .

- Toxicological Uncertainty : Assume acute toxicity due to limited data; prioritize containment and avoid skin contact .

Which spectroscopic methods are optimal for characterizing this compound’s purity and structure?

- (Basic) *

- NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR (in DMSO-d6 or CDCl3) to confirm methylthio (-SCH3) and carboxylic proton environments. Methylthio protons typically resonate at δ 2.1–2.3 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 135.03) to confirm molecular formula .

- IR : Identify S-CH3 stretches (~650 cm<sup>-1</sup>) and carboxylic O-H stretches (~2500–3000 cm<sup>-1</sup>) .

- Purity : Verify via HPLC with UV detection (210–254 nm) and ≥95% peak homogeneity .

How can conflicting literature reports on the solubility profile of this compound be systematically addressed?

- (Advanced) *

- Controlled Studies : Test solubility in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Use gravimetric analysis or UV-Vis calibration curves for quantification .

- Computational Validation : Apply Hansen solubility parameters or COSMO-RS models to predict solvent compatibility and cross-validate experimental data .

- Documentation : Report detailed parameters (temperature, ionic strength, solvent purity) to identify methodological discrepancies .

What experimental strategies are effective in elucidating the metabolic pathways of this compound in mammalian cell models?

- (Advanced) *

- Isotopic Labeling : Synthesize <sup>14</sup>C-labeled analogs to track metabolites in hepatocyte cultures using radio-HPLC .

- LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with databases .

- Enzyme Inhibition : Use cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways. Contrast results with structurally similar propanoic acids to isolate sulfur-specific effects .

How should researchers design kinetic studies to investigate the thioether oxidation mechanism of this compound?

- (Advanced) *

- Oxidant Screening : Test H2O2, peracids, or enzymatic oxidants under controlled pH. Monitor reaction progress via stopped-flow UV-Vis (λ = 260–280 nm for sulfoxide formation) .

- Kinetic Analysis : Apply pseudo-first-order models to determine rate constants. Use isotopic labeling (D2O/<sup>18</sup>O) to study solvent and oxygen effects .

- Computational Modeling : Perform DFT calculations to predict transition states and compare with experimental activation energies .

Table: Key Physicochemical Properties (Extrapolated from Analogous Compounds)

Note : Experimental validation is required due to limited compound-specific data.

Featured Recommendations

| Most viewed | ||